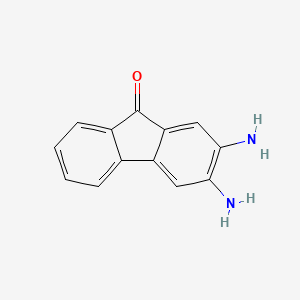![molecular formula C8H8N4O2 B14729225 (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate CAS No. 5334-55-4](/img/structure/B14729225.png)
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position and an acetate group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . The reaction typically requires refluxing the mixture in ethanol for several hours to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolopyrimidine analogs.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine N-oxides, while reduction can produce dihydropyrazolopyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in disease pathways . The compound can bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications.
Uniqueness
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and acetate groups enhances its stability and bioactivity compared to other pyrazolopyrimidine derivatives.
Propiedades
Número CAS |
5334-55-4 |
|---|---|
Fórmula molecular |
C8H8N4O2 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
(1-methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate |
InChI |
InChI=1S/C8H8N4O2/c1-5(13)14-8-6-3-11-12(2)7(6)9-4-10-8/h3-4H,1-2H3 |
Clave InChI |
UJSFCVIMPYDMSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=NC=NC2=C1C=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


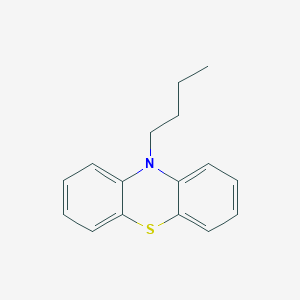



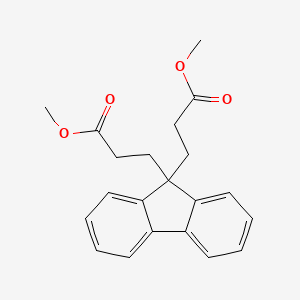
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
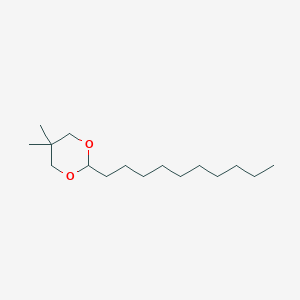
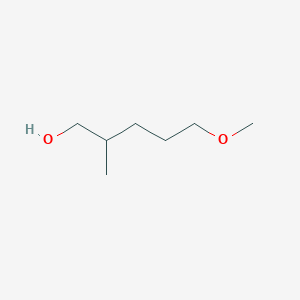

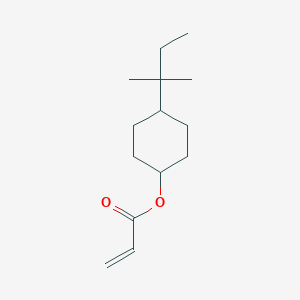
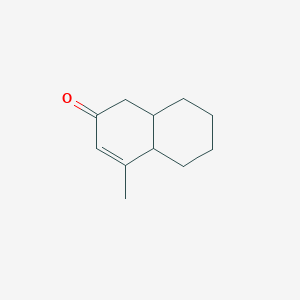
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
